molecular formula C18H18N2O3 B2984274 phenyl N-[4-(2-oxopiperidin-1-yl)phenyl]carbamate CAS No. 941918-54-3

phenyl N-[4-(2-oxopiperidin-1-yl)phenyl]carbamate

Cat. No.: B2984274
CAS No.: 941918-54-3
M. Wt: 310.353
InChI Key: QIXXBCYBNMETMW-UHFFFAOYSA-N
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Description

Phenyl N-[4-(2-oxopiperidin-1-yl)phenyl]carbamate (CAS 941918-54-3) is a high-purity chemical compound offered for research and development purposes. This carbamate derivative features a 2-oxopiperidine moiety and has been identified as a key synthetic intermediate in the preparation of more complex, biologically active molecules. Patent literature indicates its specific application in the synthesis of apixaban, a well-known anticoagulant medication, highlighting its value in pharmaceutical process chemistry . The compound is part of a broader class of carbamate compounds investigated for various biological activities in scientific research . Researchers can utilize this building block in developing potential therapeutic agents. The provided compound has a molecular formula of C18H18N2O3 and a molecular weight of 310.35 g/mol . This product is intended for research applications in a laboratory setting only. It is not intended for diagnostic or therapeutic use and is strictly not for human consumption.

Properties

IUPAC Name

phenyl N-[4-(2-oxopiperidin-1-yl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c21-17-8-4-5-13-20(17)15-11-9-14(10-12-15)19-18(22)23-16-6-2-1-3-7-16/h1-3,6-7,9-12H,4-5,8,13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXXBCYBNMETMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl N-[4-(2-oxopiperidin-1-yl)phenyl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route begins with the reaction of 4-chloronitrobenzene with piperidine to form an intermediate compound. This intermediate is then subjected to oxidation using sodium chlorite under a carbon dioxide atmosphere to form the corresponding lactam. The final step involves the reaction of the lactam with phenyl chloroformate to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reactions are carried out under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and reducing the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Phenyl N-[4-(2-oxopiperidin-1-yl)phenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the carbonyl group in the piperidinone ring to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Sodium chlorite, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, which can have different biological activities and properties.

Scientific Research Applications

Phenyl N-[4-(2-oxopiperidin-1-yl)phenyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of phenyl N-[4-(2-oxopiperidin-1-yl)phenyl]carbamate involves its interaction with specific molecular targets. In medicinal applications, it acts as an inhibitor of certain enzymes, such as factor Xa, which plays a crucial role in the coagulation cascade . By inhibiting this enzyme, the compound can prevent the formation of blood clots, making it useful in the treatment of thromboembolic disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares phenyl N-[4-(2-oxopiperidin-1-yl)phenyl]carbamate with structurally related carbamate and piperidine/piperazine derivatives, highlighting key structural and functional differences:

Compound Name Core Structure Substituents Functional Groups Potential Bioactivity Key References
This compound Phenyl carbamate 4-(2-Oxopiperidin-1-yl)phenyl Carbamate, ketone (piperidone) CNS modulation, enzyme inhibition
N-(Phenylcarbamoyl)-4-(4-phenylpiperazin-1-yl)-3-pyridinesulfonamide () Sulfonamide-pyridine hybrid 4-Phenylpiperazin-1-yl on pyridine Sulfonamide, piperazine Kinase inhibition, antimicrobial activity
Phenyl N-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]carbamate () Phenyl carbamate 4-(4-Methoxyphenylpiperazin-1-yl)phenyl Carbamate, methoxy, piperazine Serotonin receptor modulation
[(2S,3R,4R,5S,6S)-3,5-dimethoxy-6-methyl-4-propoxy-tetrahydropyran-2-yl] N-[4-[1-[4-(trifluoromethoxy)phenyl]-1,2,4-triazol-3-yl]phenyl]carbamate () Carbohydrate-carbamate hybrid Trifluoromethoxy-triazole-phenyl Carbamate, triazole, trifluoromethoxy Insecticidal or antifungal activity

Key Structural and Functional Insights :

Piperidine vs. Piperazine Moieties: The 2-oxopiperidin-1-yl group in the target compound introduces a lactam ring, enhancing polarity and hydrogen-bonding capacity compared to the piperazine derivatives in and . The ketone in the piperidone ring (target compound) could improve metabolic stability compared to the methoxy group in , which is prone to oxidative demethylation .

Carbamate vs.

Substituent Effects :

  • Electron-withdrawing groups (e.g., trifluoromethoxy in ) enhance lipophilicity and resistance to oxidative metabolism, whereas electron-donating groups (e.g., methoxy in ) may improve membrane permeability .

Research Findings and Implications

  • Synthetic Accessibility : Piperidone-containing carbamates (target compound) may require specialized lactamization steps compared to piperazine derivatives, which are often synthesized via nucleophilic aromatic substitution .
  • Biological Activity : Piperazine derivatives (e.g., ) are frequently associated with serotonin or dopamine receptor modulation, while piperidone-based compounds (target) may exhibit preferential activity toward acetylcholinesterase or γ-secretase due to their hydrogen-bonding capacity .

Biological Activity

Phenyl N-[4-(2-oxopiperidin-1-yl)phenyl]carbamate, commonly referred to as Apixaban, is a synthetic compound that has garnered significant attention in pharmacology due to its potent biological activities, particularly as an anticoagulant. This article delves into the compound's biological activity, mechanism of action, pharmacokinetics, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical formula for this compound is C19H22N2O3C_{19}H_{22}N_{2}O_{3}, with a molecular weight of approximately 330.39 g/mol. This compound features a phenyl group linked to a carbamate moiety and a piperidine derivative, which contributes to its biological interactions.

Target of Action:
Apixaban primarily functions as a direct inhibitor of activated factor X (FXa) in the coagulation cascade.

Mode of Action:
It acts as a competitive inhibitor by binding to the active site of FXa. This binding prevents FXa from catalyzing the conversion of prothrombin to thrombin, thereby inhibiting thrombin generation and platelet aggregation .

Biochemical Pathways:
The primary pathway affected by Apixaban is the coagulation cascade, which is critical in managing thromboembolic diseases. By inhibiting FXa, it effectively reduces clot formation in patients at risk for conditions such as deep vein thrombosis and pulmonary embolism .

Pharmacokinetics

Apixaban exhibits favorable pharmacokinetic properties:

  • Bioavailability: High oral bioavailability allows for effective absorption.
  • Clearance: Low clearance rates indicate prolonged action within the body.
  • Volume of Distribution: A small volume suggests efficient distribution to tissues .

Anticoagulant Activity

Apixaban's primary application is in the prevention and treatment of thromboembolic disorders. Clinical studies have demonstrated its efficacy in reducing the incidence of stroke and systemic embolism in patients with non-valvular atrial fibrillation .

Other Biological Activities

Emerging research indicates that this compound may also exhibit:

  • Antimicrobial Properties: Preliminary studies suggest potential efficacy against various bacterial strains, positioning it as a candidate for developing new antimicrobial agents .
  • Anti-inflammatory Effects: Its structural features may allow it to influence pathways involved in inflammation, warranting further investigation for therapeutic use in inflammatory diseases .

Case Studies

  • Clinical Trials on Thromboembolic Disorders:
    • In randomized controlled trials, Apixaban was shown to significantly reduce the risk of stroke compared to traditional anticoagulants like warfarin. The ARISTOTLE trial reported that Apixaban reduced the risk of stroke by 21% and major bleeding events by 31% compared to warfarin .
  • Pharmacological Studies:
    • A study published in Blood demonstrated that Apixaban effectively inhibits FXa activity in vitro and maintains its anticoagulant effect across various dosages, indicating consistent pharmacodynamic behavior .

Data Tables

PropertyValue
Chemical FormulaC19H22N2O3C_{19}H_{22}N_{2}O_{3}
Molecular Weight330.39 g/mol
BioavailabilityHigh
ClearanceLow
Volume of DistributionSmall
Clinical TrialResult
ARISTOTLE21% reduction in stroke risk
Major Bleeding Events31% reduction

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